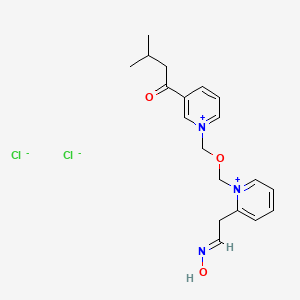
Hgg 52
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hgg 52 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two pyridinium rings and a hydroxyiminomethyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hgg 52 typically involves multiple steps. The initial step often includes the preparation of the pyridinium rings, followed by the introduction of the hydroxyiminomethyl group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Potential Misinterpretations of "Hgg 52"
-
Hg (Mercury): The chemical symbol for mercury is Hg . The notation "this compound" may refer to:
-
Isotopes: Mercury has seven stable isotopes (e.g., 196Hg, 202Hg), but none correspond to "52" in mass number.
-
Oxidation states: Mercury commonly exhibits +1 (Hg22+) and +2 (Hg2+) oxidation states .
-
Coordination complexes: Mercury forms complexes like [HgCl4]2−, but no known complexes match the "this compound" designation .
-
Chemical Reactions of Mercury (Hg)
While "this compound" remains unidentified, mercury compounds exhibit diverse reactivity. Below are key reactions from the search results:
Mercury(I) (Hg22+) Reactions
Mercury(II) (Hg2+) Reactions
| Reaction Type | Equation | Outcome |
|---|---|---|
| Reduction by SnCl2 | 2[HgCl4]2−+[SnCl4]2−→Hg2Cl2+[SnCl6]2− | White/gray precipitate forms . |
Thermal Decomposition Reactions
Hydrogen peroxide (H2O2) decomposition, while unrelated to mercury, highlights reaction dynamics applicable to redox-active compounds :
2H2O2→2H2O+O2(ΔH=−2884.5kJ kg)
-
Catalysts: Silver (Ag), manganese dioxide (MnO2), and
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Hgg 52 is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific biomolecules makes it a candidate for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers are investigating its effects on various diseases and conditions, aiming to develop new treatments.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in manufacturing and material science.
Mecanismo De Acción
The mechanism of action of Hgg 52 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium Chloride: A simpler compound with a single pyridinium ring.
Isovaleryl Chloride: Contains the isovaleryl group but lacks the pyridinium rings.
Hydroxyiminomethyl Pyridine: Similar structure but with fewer functional groups.
Uniqueness
Hgg 52 is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
77704-19-9 |
|---|---|
Fórmula molecular |
C19H25Cl2N3O3 |
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
1-[1-[[2-[(2E)-2-hydroxyiminoethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-3-yl]-3-methylbutan-1-one;dichloride |
InChI |
InChI=1S/C19H24N3O3.2ClH/c1-16(2)12-19(23)17-6-5-10-21(13-17)14-25-15-22-11-4-3-7-18(22)8-9-20-24;;/h3-7,9-11,13,16H,8,12,14-15H2,1-2H3;2*1H/q+1;;/p-1/b20-9+;; |
Clave InChI |
TVEIEEDDUQSMAI-ZVLLBXMWSA-M |
SMILES |
CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2CC=NO.[Cl-].[Cl-] |
SMILES isomérico |
CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2C/C=N/O.[Cl-].[Cl-] |
SMILES canónico |
CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2CC=NO.[Cl-].[Cl-] |
Sinónimos |
(2-hydroxyiminomethyl)-pyridinium-1-methyl (3-isovaleryl)-pyridinium-1-methyl ether dichloride HGG 52 HGG-52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















